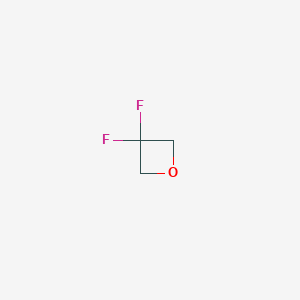

3,3-Difluorooxetane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3-difluorooxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c4-3(5)1-6-2-3/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJXRBOWCNYSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation

The synthesis of 3,3-difluorooxetane can be achieved through various chemical pathways. One common method involves the reaction of 1,2-difluoroethane (B1293797) with propylene (B89431) oxide under alkaline conditions. chembk.com Additionally, multi-gram scale synthesis of this compound building blocks has been reported, highlighting its accessibility for research and development. digitellinc.comallfluoro.com A preparation method for a derivative, 3-(difluoromethyl)oxetane-3-amine hydrochloride, has been disclosed which involves synthesizing a compound from initial raw materials under the action of LiHMDS/THF, followed by desulfonylation and removal of tert-butylsulfinyl. google.com

Advanced Synthetic Methodologies for 3,3 Difluorooxetane and Its Derivatives

Pioneering Approaches to 3,3-Difluorooxetane Core Synthesis

The construction of the strained, fluorinated four-membered ring requires specialized methods that can overcome the challenges associated with ring strain and the reactivity of fluorine-containing intermediates.

A groundbreaking approach to the synthesis of α,α-difluorooxetanes involves the copper-catalyzed insertion of a difluorocarbene species into readily available epoxides. sciencedaily.comnus.edu.sg This method represents a significant departure from traditional synthetic logic, enabling a skeletal expansion of the three-membered epoxide ring to the four-membered oxetane (B1205548) ring. researchgate.net

Researchers from the National University of Singapore pioneered this catalytic transformation, which uses an inexpensive copper catalyst to stabilize a difluorocarbene generated from a commercial organofluorine precursor, such as diethyl (bromodifluoromethyl)phosphonate. sciencedaily.comnus.edu.sgresearchgate.net The process is believed to proceed through a copper difluorocarbenoid complex that coordinates with the epoxide. This coordination facilitates a site-selective ring cleavage and subsequent cyclization, yielding the this compound product via a metallacycle intermediate. sciencedaily.comlabmanager.com Computational studies have provided insight into the mechanism, highlighting the unique role of the copper catalyst in promoting both the ring-opening and cyclization steps. researchgate.net

This method is notable for its ability to overcome the high reactivity of both epoxides and fluorinated carbenes, which often leads to undesired ring-rupture reactions. acs.org The reaction design, inspired by the Stevens rearrangement and skeletal editing principles, carefully balances these reactivities to favor the desired ring expansion. acs.org

Table 1: Representative Examples of Copper-Catalyzed Difluorocarbene Insertion Note: This table is illustrative of the reaction type. Specific substrate-product pairings and yields are detailed in the primary literature.

| Substrate (Epoxide) | Carbene Precursor | Catalyst | Product (α,α-Difluorooxetane) |

| Terminal Alkyl Epoxide | Diethyl (bromodifluoromethyl)phosphonate | Copper(I) Iodide (CuI) | 2-Alkyl-3,3-difluorooxetane |

| Aryl Epoxide | Diethyl (bromodifluoromethyl)phosphonate | Copper(I) Iodide (CuI) | 2-Aryl-3,3-difluorooxetane |

| Cyclic Epoxide | Diethyl (bromodifluoromethyl)phosphonate | Copper(I) Iodide (CuI) | Fused Bicyclic Difluorooxetane |

A more classical, yet effective, strategy for constructing the this compound core is through intramolecular nucleophilic substitution. researchgate.netpressbooks.pub This approach involves the cyclization of a linear precursor containing both a nucleophile and a suitable leaving group.

The key precursors for this transformation are 2,2-difluoro-3-haloalcohols. researchgate.net In these molecules, the hydroxyl group acts as an internal nucleophile. Upon treatment with a base, the alcohol is deprotonated to form an alkoxide, which then attacks the carbon atom bearing the halogen (the leaving group), displacing it and forming the four-membered oxetane ring. This retrosynthetic pathway telescopes back to difluorinated ketones, which can be prepared via methods like the difluorocyclopropanation of silyl (B83357) enolates. researchgate.net While there are few specific examples in the literature for non-functionalized substrates, this method remains a fundamental approach to the core structure. researchgate.net

The reaction of enolates with carbonyl compounds is a cornerstone of carbon-carbon bond formation. libretexts.org In the context of fluorinated heterocycles, base-promoted reactions involving fluorinated enolates have been used to prepare polyfluorinated oxetanes. researchgate.netnih.gov The general principle involves the generation of a fluorinated enolate which then acts as a nucleophile, attacking a carbonyl compound in an aldol-type reaction. Subsequent intramolecular cyclization would, in theory, lead to an oxetane.

However, it has been noted that such methods are difficult to extend to the specific synthesis of 3,3-difluorooxetanes. researchgate.net The reactivity of the intermediates and the stability of the desired product under the reaction conditions present significant challenges. The introduction of a second fluorine atom at the α-position of a ketone increases the acidity of the α-protons, but controlling the subsequent reactions to favor the formation of the strained this compound ring is not straightforward. openstax.org

Synthesis of Diversely Functionalized this compound Building Blocks

Beyond the synthesis of the parent ring, a major focus of research has been the preparation of functionalized this compound "building blocks." nih.govchemrxiv.org These are molecules that incorporate the this compound motif along with other reactive functional groups, allowing for their incorporation into larger, more complex molecules like drug candidates. chemrxiv.orgresearchgate.net

The synthesis of 3,3-disubstituted oxetanes, including their difluorinated counterparts, often begins with commercially available oxetane precursors like oxetan-3-one. acs.org These precursors serve as versatile starting points for a variety of transformations. For instance, nucleophilic additions to the carbonyl group of oxetan-3-one can yield substituted oxetanols, which can be further modified. acs.org

For the synthesis of this compound building blocks specifically, synthetic routes often involve constructing the ring with the desired functionality already in place on the precursor. For example, α-bromoketones bearing protected amines or aryl bromide moieties can be reduced to the corresponding alcohols. researchgate.net These alcohols can then undergo intramolecular cyclization to form the desired functionalized this compound building blocks, suitable for multigram-scale synthesis. researchgate.netresearchgate.net The development of these synthetic protocols has been crucial for making a wide array of novel 3,3-disubstituted oxetanes accessible for medicinal chemistry programs. rsc.org

Table 2: Examples of Functionalized this compound Building Blocks

| Building Block Structure (Description) | Synthetic Precursor | Purpose |

| 3-(Aminomethyl)-3-fluorooxetane | Protected aminomethyl ketone | Introduction of a primary amine handle |

| (3-Fluorooxetan-3-yl)methanol | Oxetane-3-carboxylic acid ester | Introduction of a primary alcohol handle |

| 3-Aryl-3-fluorooxetane | Aryl-substituted haloalcohol | Bioisosteric replacement for aryl ketones |

| 3-Bromo-3-fluorooxetane | Difluorinated haloalcohol | Precursor for coupling reactions |

Functional group interconversion (FGI) is the process of converting one functional group into another on a pre-existing molecular scaffold. imperial.ac.uk The 3,3-disubstituted oxetane ring is generally more stable than other substitution patterns, making it robust enough to withstand a variety of reaction conditions. chemrxiv.orgacs.org This stability allows for the chemical modification of functional groups attached to the oxetane core without opening the strained ring.

A comprehensive analysis of the oxetane core's tolerance has shown its stability towards a wide range of common organic transformations. chemrxiv.orgrsc.org These include oxidation, reduction, alkylation, acylation, and nucleophilic substitution reactions. chemrxiv.orgub.edu For example, a carboxylic acid group on a this compound building block could be reduced to an alcohol, converted to an amide, or used in coupling reactions. Similarly, an amine functionality could undergo reductive amination or acylation. These FGI strategies are critical for late-stage functionalization, allowing chemists to fine-tune the properties of a lead compound by modifying the substituents on the stable this compound core. doi.org

Table 3: Common Functional Group Interconversions on Oxetane Scaffolds

| Transformation | Reagent Class / Conditions | Initial Functional Group | Final Functional Group |

| Reduction | Hydride reagents (e.g., NaBH₄) | Ketone / Aldehyde | Alcohol |

| Oxidation | Chromium-based reagents (e.g., PCC) | Primary Alcohol | Aldehyde |

| Amide Coupling | Activating agents (e.g., HATU) + Amine | Carboxylic Acid | Amide |

| Nucleophilic Substitution | Nucleophile (e.g., NaN₃, KCN) | Halide / Sulfonate | Azide (B81097), Nitrile, etc. |

| Reductive Amination | Amine + Reducing agent (e.g., NaBH(OAc)₃) | Ketone / Aldehyde | Amine |

Compound List

Defluorosulfonylative Coupling Reactions

Defluorosulfonylative coupling has emerged as a powerful method for the synthesis of 3-aryl-3-aminooxetane fragments. This approach utilizes oxetane sulfonyl fluorides (OSFs) as reagents. doi.org In a notable application, the reaction of p-(triisopropylsilyl)oxyphenyl OSF demonstrated in situ deprotection of the silyl group by the fluoride (B91410) liberated during the reaction, yielding a free phenol. This phenolic handle provides a versatile point for further derivatization through transition metal-catalyzed couplings, such as the Suzuki-Miyaura cross-coupling, to generate a variety of analogues. doi.org

Another significant advancement involves the use of tandem defluorinative/decarbonylative coupling reactions. Sanford and coworkers developed a nickel-catalyzed decarbonylative coupling of acyl fluorides with boronic acids. nih.gov This base-free method allows an ArNiF intermediate to undergo transmetalation with the boronic acid, facilitating the synthesis of functionalized biaryl compounds that are otherwise challenging to prepare using traditional Suzuki coupling reactions which necessitate strong bases. nih.gov

Palladium and Organometallic Catalysis in Derivative Synthesis

Palladium and other organometallic catalysts are instrumental in the synthesis of a wide array of this compound derivatives. uomustansiriyah.edu.iqslideshare.netlibretexts.org These catalysts facilitate reactions that are often highly selective and efficient. iitd.ac.in

A palladium-catalyzed C-H bond functionalization of acrylamides has been developed to stereoselectively synthesize trifluoromethylated 1,3-butadienes. nih.gov In this process, a tertiary amide acts as a directing group, enabling the selective functionalization of olefins with 2-bromo-3,3,3-trifluoropropene. nih.gov This methodology has been extended to the synthesis of pentafluoroethyl-substituted 1,3-dienes. nih.gov Mechanistic studies suggest a redox-neutral pathway for this transformation. nih.gov

Furthermore, palladium catalysis has been successfully employed in the enantioselective three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates or arylboronic acids to produce α-arylglycine derivatives. beilstein-journals.orgfrontiersin.org This method provides modular access to this important structural motif in moderate to good yields and enantioselectivities. beilstein-journals.org The resulting α-arylglycine products are valuable building blocks for peptide synthesis. frontiersin.org A key challenge in this synthesis is overcoming a fast racemic background reaction, which has been addressed through the development of tailored catalyst systems. frontiersin.org

The following table summarizes selected palladium-catalyzed reactions for the synthesis of fluorinated derivatives:

| Reaction Type | Reactants | Catalyst System | Product | Key Features |

| C-H Functionalization | Acrylamides, 2-bromo-3,3,3-trifluoropropene | Palladium | Trifluoromethylated 1,3-butadienes | Stereoselective, redox-neutral mechanism. nih.gov |

| Three-Component Reaction | Glyoxylic acid, sulfonamides, aryltrifluoroborates | Pd(TFA)₂-S,S-iPrBox | α-Arylglycine derivatives | Enantioselective, modular access to α-arylglycines. beilstein-journals.org |

| Three-Component Reaction | Glyoxylic acid, sulfonamides, arylboronic acids | Tailored Palladium Catalyst | α-Arylglycine derivatives | Overcomes fast racemic background reaction. frontiersin.org |

Chemo- and Regioselectivity in this compound Synthesis

Achieving high levels of chemo- and regioselectivity is a critical aspect of synthesizing complex molecules containing the this compound moiety. mdpi.comchemrxiv.orgslideshare.net Selectivity determines the specific outcome of a reaction when multiple reaction sites or functional groups are present. slideshare.net

In the context of this compound synthesis, controlling chemo- and regioselectivity is essential for constructing the desired molecular architecture. For instance, in the fluorocyclization of 2-azidoallyl alcohols using in situ generated difluoroiodobenzene, the reaction proceeds with specific regioselectivity to form the 3,3-disubstituted oxetane ring. doi.org The resulting azide moiety can then be chemoselectively functionalized using copper-catalyzed azide-alkyne cycloaddition. doi.org

Similarly, metallaphotoredox multicomponent strategies have demonstrated high levels of chemo- and regioselectivity in the synthesis of complex aniline (B41778) compounds. researchgate.net These reactions employ reactants like 3,3,3-trifluoropropene, nitroarenes, and tertiary alkylamines, showcasing the ability to control reactivity at specific sites to assemble intricate molecular scaffolds. researchgate.net

The principles of iteroselectivity, a concept related to the selective sequential modification of a molecule, can also be applied to understand and control the synthesis of substituted oxetanes. chemrxiv.org For example, the Friedel–Crafts alkylation of anisole (B1667542) can produce a mixture of mono- and poly-alkylated products, where controlling the iteroselectivity is key to obtaining the desired product. chemrxiv.org

Challenges and Innovations in Scalable Synthesis of this compound Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its intermediates presents several challenges. acs.org One of the primary concerns is the stability of the oxetane ring, particularly under harsh reaction conditions that may be required for scalable processes. acs.org While 3,3-disubstituted oxetanes are generally more stable, their stability is not guaranteed and can be a liability, especially in the presence of internal nucleophiles which can promote ring-opening under acidic conditions. acs.org

Innovations in scalable synthesis often focus on developing robust and efficient methods that can be performed at a late stage of a synthetic sequence to avoid potential degradation of the oxetane ring. acs.org A comprehensive experimental study has highlighted the importance of multigram synthesis of this compound building blocks for their application in drug discovery. nih.govchemrxiv.org This study also involved the quantification of physicochemical properties to better understand the behavior of this functional group. nih.govchemrxiv.org

Recent advances in the synthesis of oxetanes have been significant, yet the scalable synthesis of specific motifs like 1,5-dioxaspiro[2.3]hexane, a 3,3-disubstituted oxetane, remains an area for development. researchgate.netresearchgate.net The development of new building blocks and synthetic methodologies is crucial for expanding the diversity of accessible oxetane structures for various applications. acs.org

Reactivity and Mechanistic Investigations of 3,3 Difluorooxetane

Medicinal Chemistry

In drug discovery, the oxetane (B1205548) ring is an emerging motif due to its low molecular weight, high polarity, and three-dimensional structure. researchgate.netacs.org 3,3-Difluorooxetane, in particular, is explored as a bioisostere for common functional groups like esters, amides, and small alkyl groups. researchgate.netresearchgate.net This bioisosteric replacement can be a valuable strategy in early drug discovery programs. enamine.netchemrxiv.orgontosight.ai

Fluorination of oxetanes can further decrease their lipophilicity and modify the electronic properties of adjacent groups, which can influence pKa values and interactions with protein targets. enamine.net For example, a this compound-substituted analog of the sirtuin inhibitor Tenovin-6 was synthesized to demonstrate its potential for isosteric replacements. digitellinc.comresearchgate.net This analog retained a significant portion of the biological activity of the original compound. researchgate.net

Materials Science

In materials science, this compound is used in the synthesis of specialty chemicals and high-energy materials. chembk.comchemshuttle.com Its ability to undergo ring-opening polymerization is a key attribute. The ring strain in oxetanes makes them suitable monomers for producing polymers like polyethers. researchgate.net Cationic ring-opening polymerization (CROP) is a common method for producing polymers from cyclic ethers like oxetanes. mdpi.com The introduction of fluorine atoms can enhance the properties of the resulting polymers, such as resistance to nonpolar solvents. mdpi.com

Computational and Theoretical Investigations of 3,3 Difluorooxetane

Monomer for Fluorinated Polymers

3,3-Difluorooxetane serves as a monomer in the synthesis of specialized fluorinated polymers. These polymers are typically produced through a process called ring-opening polymerization (ROP). mdpi.commdpi.com In ROP, the strained four-membered oxetane (B1205548) ring is opened, allowing the monomer units to link together to form a long polymer chain. mdpi.com The driving force for this polymerization is the relief of bond-angle strain within the small ring. mdpi.com

The polymerization can be initiated by cationic, anionic, or other specialized catalytic systems. mdpi.com For oxetane derivatives, cationic ring-opening polymerization (CROP) is a common method used to produce polyethers. mdpi.commdpi.com The resulting polymer, poly(this compound), would be a fluorinated polyether. The introduction of fluorine atoms into the polymer backbone is known to impart unique properties, such as increased chemical resistance, thermal stability, and specific hydrophobic or oleophobic characteristics. frontiersin.org While research on the homopolymer of this compound is not widely published, the polymerization of other functionalized oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, to create hyperbranched polyethers is well-documented. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis of Reactivity Sites

Electrolyte Additive in Lithium-ion Batteries

The field of energy storage, particularly lithium-ion batteries, is a significant area of application for advanced fluorinated materials. rsc.org Fluorinated compounds are often used as additives in battery electrolytes to improve performance, safety, and lifespan. rsc.orgrsc.org The primary role of an electrolyte additive is to help form a stable and protective layer on the surface of the electrodes, known as the solid electrolyte interphase (SEI). nih.govosti.govmdpi.com

A well-formed SEI is crucial as it allows lithium ions to pass through but prevents the electrolyte solvent from continuously decomposing on the electrode surface, which would otherwise lead to capacity loss and battery failure. nih.govresearchgate.net Fluorinated additives, like fluoroethylene carbonate (FEC), are known to decompose preferentially to form a stable, fluorine-rich SEI layer. nih.govosti.gov

This compound, as a fluorinated cyclic ether, is a promising candidate for this application. Its characteristics suggest it could contribute to:

Formation of a Robust SEI: The fluorine atoms can participate in the formation of lithium fluoride (B91410) (LiF), a key component of a stable SEI. nih.gov

Improved Oxidative Stability: Fluorination generally increases the oxidative stability of molecules, which is beneficial for electrolytes used with high-voltage cathodes. researchgate.netrsc.org

Enhanced Safety: Fluorinated solvents and additives can reduce the flammability of the highly volatile and flammable organic carbonate solvents typically used in lithium-ion battery electrolytes. The development of polymer electrolytes through the in-situ ring-opening polymerization of oxetane derivatives is also an active area of research for creating safer, solid-state batteries. nih.gov

Conclusion

3,3-Difluorooxetane is a specialized chemical compound whose unique structural and electronic properties make it highly valuable in distinct areas of science and technology. Its identity as a stable, fluorinated four-membered heterocycle has positioned it as a critical building block. In medicinal chemistry, its role as a bioisostere for carbonyl and gem-dimethyl groups allows for the strategic optimization of drug candidates, leading to improved metabolic stability and refined physicochemical properties. In materials science, it serves as a monomer for the creation of advanced fluorinated polymers and shows significant promise as an electrolyte additive to enhance the performance and safety of lithium-ion batteries. The ongoing development of novel and efficient synthetic routes ensures its continued accessibility for these and future applications.

Research and Development

Ongoing research continues to explore the full potential of 3,3-difluorooxetane. Studies are focused on developing new synthetic methods, understanding its chemical reactivity in greater detail, and discovering novel applications. researchgate.netchemrxiv.orgresearchgate.net Comprehensive experimental and computational studies are being conducted to assess its steric and electronic properties, chemical stability, and its impact on the biological activity of molecules it is incorporated into. digitellinc.comnih.gov The development of novel building blocks derived from this compound is an active area of research, aiming to provide chemists with a broader toolbox for designing next-generation molecules. rsc.org

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

While initial syntheses of 3,3-difluorooxetane and its derivatives have been established, significant opportunities exist for the development of more efficient, sustainable, and scalable methods. Traditional approaches for constructing oxetane (B1205548) rings often prove unsuitable for producing α,α-difluoro-oxetanes, frequently encountering issues like ring rupture and defluorination. labmanager.comsciencedaily.comnus.edu.sgnews-medical.net A clear need for innovative synthetic strategies has been identified to overcome these challenges. labmanager.comsciencedaily.comnus.edu.sg

A recent breakthrough by researchers at the National University of Singapore (NUS) has pioneered a novel catalytic transformation that converts readily available epoxides into fluorinated oxetanes. sciencedaily.comnus.edu.sgnews-medical.net This method utilizes an inexpensive copper catalyst to facilitate the insertion of a difluorocarbene species into the epoxide ring, triggering a site-selective ring cleavage and cyclization to form the desired α,α-difluoro-oxetane product. sciencedaily.comacs.org This innovative approach circumvents many of the problems associated with traditional methods and opens the door for broader applications. labmanager.comsciencedaily.comnus.edu.sg

Future research will likely focus on expanding the substrate scope of this and other new reactions, optimizing reaction conditions to improve yields and reduce waste, and developing catalytic systems based on earth-abundant metals. The principles of green chemistry, such as using renewable feedstocks, employing catalytic rather than stoichiometric reagents, and minimizing derivatization steps, will be central to these efforts. ijsetpub.comchemistryjournals.net The development of one-pot or flow-chemistry processes for the synthesis of this compound-containing building blocks would represent a substantial leap forward, enabling more efficient and sustainable production for both academic and industrial research. chemistryjournals.net

| Approach | Description | Advantages | Challenges & Limitations | Reference |

|---|---|---|---|---|

| Traditional Methods | General oxetane ring construction methods applied to fluorinated precursors. | Based on established chemical principles. | Lack of suitable fluorine-containing precursors; prone to ring rupture, defluorination, and other side reactions. | labmanager.comnus.edu.sgnews-medical.net |

| Catalytic Difluorocarbene Insertion | Copper-catalyzed insertion of a difluorocarbene species into an epoxide ring. | Accesses previously difficult-to-make scaffolds; utilizes an inexpensive catalyst; proceeds via a site-selective ring expansion. | Substrate scope and functional group tolerance may require further exploration. | sciencedaily.comacs.org |

Exploration of Uncharted Reactivity Profiles

The reactivity of the this compound ring is governed by a delicate interplay between ring strain and the powerful inductive effect of the two fluorine atoms. vulcanchem.com While the 3,3-disubstitution is known to enhance the stability of the oxetane core compared to its unsubstituted counterpart, the ring remains susceptible to specific types of transformations. allfluoro.comresearchgate.netresearchgate.net A primary avenue for future research is the systematic exploration of its reactivity with a wide array of nucleophiles, electrophiles, and radical species.

The oxetane ring is known to undergo ring-opening reactions when treated with strong acids or certain nucleophiles. vulcanchem.comchemshuttle.com Investigating these reactions for this compound will be crucial for understanding its stability and for harnessing its potential as a reactive intermediate. For instance, controlled ring-opening could provide access to novel fluorinated 1,3-diols and related structures. While the fluorine atoms are expected to decrease the nucleophilicity of the oxygen atom and stabilize the ring, they also increase the electrophilicity of the adjacent carbon atoms, potentially opening up unique reaction pathways. msu.edu The stability of the 3,3-diFox moiety has been evaluated under various common organic transformation conditions, but a more comprehensive map of its reactivity is needed. researchgate.net Unexpected isomerizations, such as those observed in some oxetane-carboxylic acids, should be investigated to fully understand the compound's stability profile, although fluorine-containing analogues have shown greater stability. acs.org

Advanced Computational Modeling for De Novo Design

Computational chemistry is an indispensable tool for modern chemical research, and it will play a pivotal role in unlocking the full potential of this compound. nih.gov Advanced computational modeling can provide deep insights into the structural and electronic properties of this unique functional group, guiding its application in de novo molecular design. arxiv.orgsnv63.ru

Computational studies have already been instrumental in elucidating the reaction mechanism of novel synthetic routes to α,α-difluoro-oxetanes. sciencedaily.comacs.org In the future, density functional theory (DFT) and other quantum mechanical methods will be used to predict uncharted reactivity, map reaction pathways, and calculate transition state energies for potential transformations. This predictive power will allow researchers to design experiments more efficiently and target reactions with a higher probability of success.

Furthermore, computational modeling is essential for fragment-based and de novo drug design. nih.gov By calculating properties such as electrostatic potential maps, dipole moments, and conformational preferences, scientists can rationally design molecules where the this compound unit acts as a bioisostere for other chemical groups, such as esters or amides. sciencedaily.comchemrxiv.org These models can predict how the incorporation of the this compound motif will affect a molecule's binding affinity to a biological target, its solubility, and its metabolic stability, thereby accelerating the discovery of new therapeutic agents. nih.gov

Expansion of this compound's Utility in Academic Chemical Research

The this compound unit is increasingly recognized as a versatile functional group for bioisosteric replacement in drug discovery. researcher.lifeenamine.netresearchgate.net Its unique combination of properties—sp³-rich three-dimensionality, polarity, and the electronic influence of fluorine—makes it an attractive building block for escaping the "flatland" of traditional aromatic-heavy drug candidates. digitellinc.comacs.org A major focus of future academic research will be to synthesize a diverse library of this compound-containing building blocks and explore their incorporation into a wide range of molecular scaffolds. chemrxiv.orgnih.gov

Comprehensive experimental studies have begun to quantify the steric and electronic properties of the 3,3-diFox fragment and its impact on physicochemical parameters like acidity/basicity (pKa) and lipophilicity (LogP). chemrxiv.orgenamine.netdigitellinc.comresearchgate.net Expanding this dataset will provide a valuable resource for medicinal chemists. For example, studies have shown that gem-difluorination can decrease pKa values by 0.3-0.5 units and LogP values by approximately 0.55 units in certain systems. researchgate.net This knowledge allows for the fine-tuning of a drug candidate's properties to improve its pharmacological profile. As a proof-of-concept, a 3,3-diFox-derived analog of the sirtuin inhibitor Tenovin-6 has already been synthesized and evaluated. chemrxiv.orgdigitellinc.com Future work will undoubtedly involve creating fluorinated analogs of other biologically active compounds to probe structure-activity relationships and develop novel therapeutics. labmanager.comnus.edu.sg

| Property | Effect of gem-Difluorination | Significance in Research | Reference |

|---|---|---|---|

| pKa | Decreases pKa by 0.3 - 0.5 units in studied systems. | Allows for modulation of the acidic/basic properties of neighboring functional groups, affecting drug-receptor interactions and solubility. | researchgate.net |

| LogP (Lipophilicity) | Decreases LogP by ~0.55 units in studied systems. | Impacts a molecule's solubility, membrane permeability, and metabolic stability. Lower lipophilicity can be advantageous. | acs.orgresearchgate.net |

| Metabolic Stability | Preliminary results show good metabolic stability compared to undecorated oxetanes. | Crucial for improving a drug's half-life and overall efficacy. The C-F bond is very stable. | acs.orgtandfonline.com |

The Broader Impact of Fluorinated Small-Ring Heterocycles on Chemical Innovation

The study of this compound is part of a larger, highly significant trend in chemistry: the exploration of fluorinated small-ring heterocycles. tandfonline.com The introduction of fluorine into organic molecules is a well-established strategy in drug discovery, with over 20% of all pharmaceuticals containing at least one fluorine atom. tandfonline.comtandfonline.com Fluorination can profoundly influence a molecule's properties, often leading to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to target proteins. tandfonline.comtandfonline.com

Simultaneously, small, strained rings like oxetanes are valuable motifs that impart three-dimensionality and unique polarity to molecules. acs.org The fusion of these two concepts—fluorination and small-ring heterocycles—creates scaffolds that are more than the sum of their parts. labmanager.comnus.edu.sg These structures serve as powerful tools for chemical innovation, acting as metabolically stable surrogates for common functional groups like carbonyls or gem-dimethyl groups. researchgate.net

The development of synthetic methods to access these compounds, such as the catalytic difluorocarbene insertion to make α,α-difluoro-oxetanes, is critical. news-medical.netacs.org It opens up new avenues in chemical space, allowing scientists to design and synthesize novel molecules that were previously inaccessible. labmanager.comnih.gov The continued exploration of fluorinated small-ring heterocycles will undoubtedly lead to the discovery of new medicines, advanced materials, and innovative solutions to challenges in chemical science. labmanager.comnus.edu.sgchemshuttle.com

Q & A

How can researchers design a scalable synthetic route for multigram production of 3,3-difluorooxetane (3,3-diFox) in drug discovery programs?

Methodological Answer:

A scalable synthesis involves optimizing reaction steps, including fluorination and cyclization. For example, fluorination of oxetane precursors using reagents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (−78°C to 0°C) minimizes side reactions. Post-reaction purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%). Stability studies under varying pH and temperature conditions are critical to validate storage protocols for intermediates .

What experimental approaches are used to quantify the steric and electronic effects of the 3,3-diFox group compared to traditional substituents?

Methodological Answer:

Steric parameters (e.g., A-values) are measured using NMR spectroscopy to analyze substituent-induced conformational changes in model compounds. Electronic effects are quantified via Hammett σ constants derived from pKa measurements of substituted benzoic acids. Computational methods (DFT calculations) complement experimental data to map electrostatic potential surfaces and frontier molecular orbitals, revealing the electron-withdrawing nature of 3,3-diFox .

How can researchers resolve contradictions in reported polymerizability of this compound derivatives?

Methodological Answer:

Discrepancies in polymerization outcomes (e.g., failed chain propagation vs. successful fluoropolymer synthesis) may arise from monomer purity or initiator selection. Systematic studies should include:

- Purity Analysis: GC-MS or HPLC to verify absence of inhibitors (e.g., moisture, residual catalysts).

- Initiator Screening: Testing cationic (BF₃·OEt₂) or anionic (n-BuLi) initiators under inert conditions.

- Kinetic Monitoring: Real-time FTIR or GPC to track molecular weight evolution and identify termination pathways .

What methodologies are recommended to evaluate 3,3-diFox as a bioisostere for carbonyl or sulfone groups in lead optimization?

Methodological Answer:

A comparative bioisosteric analysis involves:

- Structural Overlay: X-ray crystallography or computational docking to assess spatial and electronic mimicry.

- In Vitro Assays: Measure binding affinity (e.g., SPR, ITC) and functional activity (e.g., enzyme inhibition) against parent compounds.

- ADMET Profiling: Compare LogP (via shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2/PAMPA) to validate pharmacokinetic improvements .

How can researchers experimentally determine the chemical stability of 3,3-diFox under physiological conditions?

Methodological Answer:

Stability assays include:

- pH Stability: Incubate 3,3-diFox derivatives in buffers (pH 1–10) at 37°C, monitoring degradation via LC-MS over 24–72 hours.

- Oxidative Stress Testing: Expose compounds to H₂O₂ or cytochrome P450 enzymes to assess susceptibility to oxidation.

- Thermal Analysis: DSC/TGA to identify decomposition thresholds and excipient compatibility .

What strategies address low solubility of 3,3-diFox-containing compounds in aqueous screening assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound solubility without disrupting assay integrity.

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) transiently to enhance solubility, followed by enzymatic cleavage in vivo.

- Nanoformulation: Encapsulate compounds in liposomes or polymeric nanoparticles to improve dispersibility and bioavailability .

How should researchers interpret conflicting cytotoxicity data for 3,3-diFox derivatives in cell-based studies?

Methodological Answer:

Contradictions may stem from cell line variability or assay conditions. Mitigation strategies include:

- Panel Testing: Screen across multiple cell lines (e.g., HepG2, HEK293) to identify tissue-specific toxicity.

- Mechanistic Studies: Conduct transcriptomics/proteomics to differentiate on-target vs. off-target effects.

- Dose-Response Validation: Use Hill slope analysis to confirm EC₅₀/IC₅₀ consistency across replicates .

What analytical techniques are critical for characterizing 3,3-diFox-containing polymers?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.